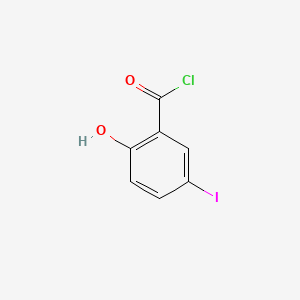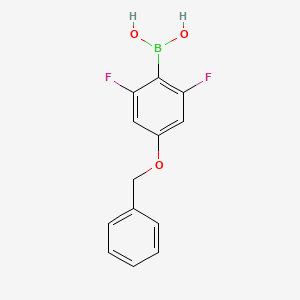
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound belongs to the class of carboxylic acids and is characterized by a cyclopentane ring substituted with a methoxymethyl group at the third position in the cis configuration . It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from cyclopentanone
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired cis configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some similar compounds include Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, trans- (9CI) and Cyclopentanecarboxylic acid, 3-methyl-4-methylene-, methyl ester, cis- (9CI).
Uniqueness: The cis configuration of the methoxymethyl group in Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) imparts distinct chemical and biological properties compared to its trans isomer.
Properties
CAS No. |
196492-76-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.197 |
IUPAC Name |
(1R,3S)-3-(methoxymethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-5-6-2-3-7(4-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
InChI Key |
FVKODGLNWXGSHU-NKWVEPMBSA-N |
SMILES |
COCC1CCC(C1)C(=O)O |
Synonyms |
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-hydroxy-1,3-dimethyl-8-phenylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B600005.png)

![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide](/img/structure/B600008.png)
![2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B600009.png)
